3-Bromo-5-(1-Boc-3-pyrrolidinyl)phenol
Description
3-Bromo-5-(1-Boc-3-pyrrolidinyl)phenol is a synthetic bromophenol derivative characterized by a tert-butoxycarbonyl (Boc)-protected pyrrolidine ring attached to a phenolic core. The Boc group serves as a protective moiety for the amine functionality, enhancing the compound’s stability during synthetic processes, particularly in pharmaceutical intermediate synthesis. Its molecular structure combines electrophilic bromine substitution at the 3-position of the phenol ring with a sterically bulky Boc-pyrrolidinyl group at the 5-position.
Properties
Molecular Formula |
C15H20BrNO3 |
|---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-5-4-10(9-17)11-6-12(16)8-13(18)7-11/h6-8,10,18H,4-5,9H2,1-3H3 |
InChI Key |
QKVHXRWWJAFZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC(=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl chloroformate in the presence of a base like triethylamine.
Bromination and Hydroxylation of the Phenyl Ring: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS). The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and organometallic reagents
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of de-brominated products
Substitution: Formation of new derivatives with substituted functional groups
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It can be used in biochemical studies to investigate the effects of brominated and hydroxylated phenyl rings on biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets in biological systems. The bromine and hydroxyl groups on the phenyl ring can participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Bromophenols
Functional Group and Structural Analysis
Key structural analogs of 3-Bromo-5-(1-Boc-3-pyrrolidinyl)phenol include natural bromophenols from marine algae and synthetic derivatives with halogen or alkyl substitutions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Boc Protection: The Boc group in 3-Bromo-5-(1-Boc-3-pyrrolidinyl)phenol shields the pyrrolidine amine, reducing nucleophilic interference during reactions. This contrasts with natural bromophenols like compound 11, where free hydroxyl groups increase polarity and susceptibility to oxidation .
- However, the Boc-pyrrolidinyl group introduces steric hindrance, slowing reactions compared to smaller substituents (e.g., -CH2OH in compound 10) .
Research Findings and Contradictions
- Natural vs. Synthetic Stability: Natural bromophenols with multiple hydroxyl groups (e.g., 11) are prone to degradation under acidic conditions, whereas Boc-protected synthetic analogs exhibit enhanced stability .
- Activity Trade-offs: While marine bromophenols show broad bioactivity, their synthetic counterparts prioritize modularity over direct biological utility. For instance, 3-Bromo-5-(1-Boc-3-pyrrolidinyl)phenol’s Boc group renders it pharmacologically inert until deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
